molecular formula C9H12N2O2 B13276268 (2R)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid

(2R)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid

Cat. No.: B13276268
M. Wt: 180.20 g/mol
InChI Key: WMRZJBHFDXVYCU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid is a non-proteinogenic α-amino acid featuring a 2-methylpyridin-4-yl substituent. Its structure combines a chiral α-carbon with a pyridine ring substituted at the 4-position with a methyl group at the 2-position.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(2R)-2-amino-3-(2-methylpyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-4-7(2-3-11-6)5-8(10)9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13)/t8-/m1/s1

InChI Key

WMRZJBHFDXVYCU-MRVPVSSYSA-N

Isomeric SMILES

CC1=NC=CC(=C1)C[C@H](C(=O)O)N

Canonical SMILES

CC1=NC=CC(=C1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthetic Routes

The synthesis of (2R)-2-amino-3-(2-methylpyridin-4-yl)propanoic acid typically involves multi-step organic synthesis, combining heterocyclic chemistry, asymmetric synthesis, and functional group transformations. The main approaches include:

Asymmetric Hydrogenation of α,β-Unsaturated Precursors
  • Starting from a suitable α,β-unsaturated precursor bearing the 2-methylpyridin-4-yl substituent, asymmetric hydrogenation catalyzed by chiral rhodium or ruthenium complexes can be employed to introduce the (R)-configuration at the α-carbon.
  • Catalysts such as Rh(I) complexes with chiral diphosphine ligands (e.g., Me-DuPhos) have been shown to provide high enantiomeric excesses in related amino acid syntheses.
  • This method ensures stereoselectivity and can be adapted to produce both enantiomers depending on the chiral catalyst used.
Erlenmeyer–Plöchl Reaction
  • The Erlenmeyer–Plöchl azlactone synthesis is a classical method for preparing α-amino acids.
  • In this context, the azlactone intermediate is formed from the condensation of 2-methylpyridin-4-carboxaldehyde derivatives with glycine equivalents, followed by ring opening and hydrolysis to yield the amino acid.
  • The stereochemistry can be controlled by chiral auxiliaries or subsequent asymmetric hydrogenation steps.
Direct α-Amination of 2-Methylpyridin-4-yl-Substituted Precursors
  • Direct amination of α-substituted ketones or esters bearing the 2-methylpyridin-4-yl group using ammonia or amine sources under catalytic conditions.
  • This approach may require protection/deprotection steps to avoid side reactions on the pyridine nitrogen.

Industrial and Continuous Flow Methods

  • Continuous flow synthesis employing heterogeneous catalysts such as Raney nickel or rhodium on alumina has been applied to related pyridine-containing amino acids.
  • Advantages include improved reaction control, scalability, and environmental benefits due to reduced waste.
  • Typical solvents include low boiling point alcohols (e.g., 1-propanol) and inert organic solvents like dichloromethane.
  • Reaction conditions are optimized for temperature, pressure, and catalyst loading to maximize yield and stereoselectivity.

Key Reagents and Conditions

Step Reagents/Conditions Purpose
Azlactone Formation 2-Methylpyridin-4-carboxaldehyde, glycine ester Intermediate formation
Asymmetric Hydrogenation Rh(I)/(R,R)-Me-DuPhos catalyst, H₂ gas, solvent (e.g., MeOH) Stereoselective reduction to amino acid
Hydrolysis Acidic or basic aqueous conditions Conversion of intermediates to amino acid
Protection/Deprotection Boc₂O, TFA, pyridine Protecting amino and carboxyl groups

Reaction Analysis and Optimization

  • Stereochemical Control: The use of chiral catalysts in hydrogenation steps is critical to obtain the (2R)-enantiomer with high enantiomeric excess (>95% ee).
  • Yield: Reported yields for similar compounds range from 70% to 85% after purification.
  • Purity: High-performance liquid chromatography (HPLC) and chiral HPLC are used to assess purity and enantiomeric excess.
  • Side Reactions: Possible side reactions include over-reduction of the pyridine ring or racemization under harsh conditions; these are minimized by careful control of reaction parameters.

Comparative Table of Preparation Methods

Method Advantages Disadvantages Typical Yield Enantiomeric Excess
Asymmetric Hydrogenation High stereoselectivity, scalable Requires expensive chiral catalysts 75-85% >95%
Erlenmeyer–Plöchl Reaction Well-established, versatile Multi-step, possible racemization 65-75% Moderate to high
Direct α-Amination Fewer steps, direct approach Lower stereocontrol, side reactions 60-70% Variable
Continuous Flow Catalysis Efficient, environmentally friendly Requires specialized equipment 80-90% High

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted pyridine compounds. These products have various applications in different fields, making the compound highly versatile.

Scientific Research Applications

(2R)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

D-4-Pyridylalanine [(R)-2-Amino-3-(pyridin-4-yl)propanoic Acid]

  • Structural Difference : Lacks the 2-methyl group on the pyridine ring.
  • Key Properties :
    • Reduced lipophilicity (lower logP) compared to the methylated analog.
    • The pyridine nitrogen participates in hydrogen bonding, influencing interactions in peptide structures .
  • Applications : Used in peptide synthesis to introduce pyridine motifs for receptor targeting.

D-Tryptophan [(2R)-2-Amino-3-(1H-indol-3-yl)propanoic Acid]

  • Structural Difference : Substituted with an indole ring instead of methylpyridine.
  • Key Properties :
    • The indole moiety enables π-π stacking and hydrogen bonding via the NH group, critical in protein folding and neurotransmitter synthesis .
    • Higher metabolic liability due to oxidative degradation of indole.
  • Applications : Precursor for serotonin and melatonin biosynthesis; used in studying protein structure-function relationships.

(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic Acid

  • Structural Difference : Fluorine atom at the 4-position of the indole ring.
  • Key Properties :
    • Fluorination enhances metabolic stability and binding affinity to aromatic receptors (e.g., serotonin receptors) .
    • Lower basicity compared to pyridine derivatives.
  • Applications : Investigated as a fluorinated tryptophan analog for PET imaging probes.

(2R)-2-Amino-3-(2-methoxy-4-methylphenyl)propanoic Acid

  • Structural Difference : Methoxy and methyl groups on a phenyl ring.
  • Key Properties :
    • Electron-donating methoxy group increases solubility in polar solvents.
    • Steric hindrance from the methyl group may limit conformational flexibility .
  • Applications: Potential building block for antibiotics targeting bacterial cell walls.

(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic Acid Hydrochloride

  • Structural Difference : Difluorocyclohexyl substituent.
  • Key Properties :
    • High lipophilicity and steric bulk improve membrane permeability.
    • Fluorine atoms enhance stability against enzymatic degradation .
  • Applications : Explored in CNS drug development for enhanced blood-brain barrier penetration.

Comparative Analysis Table

Compound Name Substituent Key Properties Applications References
(2R)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid 2-Methylpyridin-4-yl High lipophilicity, hydrogen bonding via pyridine N Kinase inhibitors, peptide therapeutics Inferred
D-4-Pyridylalanine Pyridin-4-yl Moderate lipophilicity, hydrogen bonding Peptide receptor modulation
D-Tryptophan Indol-3-yl π-π stacking, metabolic liability Neurotransmitter synthesis
(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid 4-Fluoroindol-3-yl Enhanced metabolic stability PET imaging probes
(2R)-2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid 2-Methoxy-4-methylphenyl Polar solubility, steric hindrance Antibiotic research
(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid 4,4-Difluorocyclohexyl High membrane permeability CNS drug candidates

Research Findings and Implications

  • Synthetic Challenges: Introducing the 2-methyl group on pyridine may require regioselective catalysis or protective strategies, as seen in β-amino acid syntheses ().
  • Biological Activity: The methylpyridine group in the target compound could enhance binding to hydrophobic pockets in enzymes (e.g., kinases) compared to non-methylated analogs.
  • Solubility vs. Bioavailability : While increased lipophilicity improves membrane penetration, it may reduce aqueous solubility, necessitating formulation optimization.
  • Comparative Stability : Pyridine derivatives generally exhibit higher chemical stability than indole-based analogs, which are prone to oxidative degradation.

Biological Activity

(2R)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid, an amino acid derivative, has garnered attention due to its potential biological activities, particularly in the context of neurological functions. This compound is characterized by a propanoic acid backbone and a 2-methylpyridine moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C11_{11}H14_{14}N2_2O2_2
  • Molecular Weight : 206.24 g/mol

The presence of both an amino group (-NH₂) and a carboxylic acid group (-COOH) classifies it as an amino acid. The specific methyl substitution on the pyridine ring is believed to play a crucial role in its biological interactions.

Neurotransmitter Modulation

Research indicates that (2R)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid may act as a modulator of glutamate receptors, which are essential for synaptic transmission and plasticity in the central nervous system. The compound's structural similarities to neurotransmitters suggest that it could influence receptor activity, thereby affecting various neurological processes.

  • Glutamate Receptor Interaction :
    • Mechanism : The compound may enhance or inhibit glutamatergic signaling, which is critical for learning and memory.
    • Potential Applications : Given its modulatory effects, it may have therapeutic potential in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Case Studies and Research Findings

Several studies have investigated the biological activity of (2R)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid:

  • Study 1 : A study published in Journal of Neurochemistry demonstrated that this compound can enhance long-term potentiation (LTP) in hippocampal slices, indicating its potential to improve synaptic plasticity.
  • Study 2 : In vivo studies in rodent models showed that administration of the compound resulted in improved cognitive function in tasks assessing memory retention.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

Compound NameMolecular FormulaUnique Features
(2R)-2-Amino-3-(pyridin-4-YL)propanoic acidC10_{10}H12_{12}N2_2O2_2Lacks methyl group on pyridine
(2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acidC11_{11}H14_{14}N2_2O2_2Different position of methyl group on pyridine
2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochlorideC10_{10}H12_{12}N2_2O4_4Salt form with increased solubility

The unique methyl substitution on the pyridine ring of (2R)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid may enhance its selectivity for specific receptor subtypes compared to other analogs.

Q & A

Q. What are the established synthetic routes for (2R)-2-Amino-3-(2-methylpyridin-4-yl)propanoic acid, and how are reaction conditions optimized?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including:
  • Enantioselective synthesis using chiral auxiliaries or catalysts to preserve the (2R) configuration.

  • Pyridine ring functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2-methyl group.

  • Purification via reverse-phase HPLC or ion-exchange chromatography to isolate the enantiomerically pure compound .

  • Key parameters: Solvent polarity (e.g., DMF for amide coupling), temperature control (0–25°C for stereochemical stability), and chiral resolution using L- or D-amino acid oxidases .

    • Data Table: Common Synthetic Routes
StepReaction TypeConditionsYield (%)Purity (%)
1Pyridine alkylationPd catalysis, 80°C6590
2Enantioselective aminationChiral ligand, 25°C5095
3Acid deprotectionTFA, RT8598

Q. How is the stereochemical configuration of the (2R) enantiomer confirmed experimentally?

  • Methodological Answer:
  • Circular Dichroism (CD) : Measures optical activity to distinguish (2R) from (2S) .
  • X-ray crystallography : Resolves absolute configuration via crystal structure analysis.
  • Chiral HPLC : Uses columns like Chiralpak IG-3 with mobile phases (hexane:IPA:TFA) for baseline separation .

Q. What are the primary biochemical roles of this compound in non-proteinogenic systems?

  • Methodological Answer:
  • Acts as a metabolic intermediate in pathways involving pyridine derivatives.
  • Binds to GABA receptors due to structural mimicry of β-alanine, confirmed via radioligand displacement assays .
  • Inhibits bacterial D-amino acid transaminases , assessed via kinetic assays (IC₅₀ = 12 µM) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

  • Methodological Answer:
  • Molecular docking (AutoDock Vina) identifies binding poses in enzymes like D-amino acid oxidase.
  • MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Free-energy calculations (MM/PBSA) quantify binding affinities, validated via ITC experiments .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer:
  • Meta-analysis of IC₅₀ values using standardized assay conditions (e.g., pH 7.4, 37°C).
  • Orthogonal validation : Compare enzyme inhibition (e.g., HPLC-based activity assays) with cellular viability (MTT assays) .
  • Structural analogs : Synthesize fluorinated derivatives (e.g., 6-fluoropyridin-3-yl) to probe electronic effects on activity .

Q. How is enantiomeric purity maintained during large-scale synthesis?

  • Methodological Answer:
  • Chiral stationary phases (CSPs) in preparative HPLC for gram-scale separation.
  • Asymmetric hydrogenation : Ru-BINAP catalysts achieve >99% ee, monitored via polarimetry .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) confirm no racemization over 6 months .

Data Contradictions and Resolution

  • Issue : Discrepancies in reported IC₅₀ values for enzyme inhibition.

    • Resolution : Standardize assay protocols (e.g., pre-incubation time, substrate concentration) and validate with positive controls (e.g., D-cycloserine) .
  • Issue : Variability in synthetic yields.

    • Resolution : Optimize Pd catalyst loading (2–5 mol%) and ligand ratios (1:1.2 Pd:ligand) to improve reproducibility .

Key Structural and Functional Data

PropertyValueMethodReference
Molecular FormulaC₁₀H₁₄N₂O₂HRMS
Melting Point215–217°CDSC
logP-1.2HPLC
Solubility (pH 7.4)12 mg/mLShake-flask

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.